molecular formula C24H38O4 B157990 Diethylene glycol abietate CAS No. 10107-99-0

Diethylene glycol abietate

Cat. No. B157990
CAS RN: 10107-99-0
M. Wt: 390.6 g/mol
InChI Key: PXVVQEJCUSSVKQ-XWVZOOPGSA-N
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Description

Diethylene glycol abietate (DEGA) is a chemical compound that is widely used in scientific research. It is a derivative of abietic acid, which is a natural resin acid found in coniferous trees. DEGA is commonly used as a solvent, plasticizer, and emulsifier in various laboratory applications. It has also been studied for its potential therapeutic properties in the treatment of certain medical conditions.

Mechanism of Action

The mechanism of action of Diethylene glycol abietate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Diethylene glycol abietate has several advantages as a solvent and plasticizer in laboratory experiments. It is relatively non-toxic and has low volatility, which makes it easy to handle and store. It is also compatible with a wide range of organic solvents and materials. However, this compound has some limitations as well. It has limited solubility in water, which may make it difficult to use in certain applications. Additionally, it may not be suitable for use in experiments involving living organisms due to its potential toxicity.

Future Directions

There are several potential future directions for research on Diethylene glycol abietate. One area of interest is its potential therapeutic applications in the treatment of cancer and other medical conditions. Further studies are needed to elucidate the mechanisms of action of this compound and to determine its safety and efficacy in humans. Additionally, research on the synthesis and properties of this compound derivatives may lead to the development of new materials with unique properties and applications.

Synthesis Methods

Diethylene glycol abietate can be synthesized through the esterification of abietic acid with diethylene glycol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, viscous liquid that is soluble in a variety of organic solvents.

Scientific Research Applications

Diethylene glycol abietate has a wide range of applications in scientific research. It is commonly used as a solvent for the dissolution of various compounds, including drugs and polymers. It is also used as a plasticizer in the production of various materials, such as films, coatings, and adhesives. Additionally, this compound has been studied for its potential therapeutic properties in the treatment of cancer, inflammation, and other medical conditions.

properties

CAS RN

10107-99-0

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C24H38O4/c1-17(2)18-6-8-20-19(16-18)7-9-21-23(20,3)10-5-11-24(21,4)22(26)28-15-14-27-13-12-25/h7,16-17,20-21,25H,5-6,8-15H2,1-4H3/t20-,21+,23+,24+/m0/s1

InChI Key

PXVVQEJCUSSVKQ-XWVZOOPGSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCCOCCO)C

SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C

Other CAS RN

10107-99-0

synonyms

(1R)-1,2,3,4,4a,4bα,5,6,10,10aα-Decahydro-1,4aβ-dimethyl-7-(1-methylethyl)-1α-phenanthrenecarboxylic acid 2-(2-hydroxyethoxy)ethyl ester

Origin of Product

United States

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